1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide
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Overview
Description
“1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide” is a compound that belongs to the family of indole derivatives . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .
Synthesis Analysis
Indole derivatives are synthesized according to the seven positions available for substitution on the indole molecule . Several indoleamide analogues have been rationally designed and synthesized . For instance, a small set of indole-based derivatives, IV and Va – I, was designed and synthesized .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This property has been exploited in the synthesis of indole 2 and 3-carboxamide derivatives .Scientific Research Applications
Synthesis and Biological Activity
Research into compounds structurally related to "1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide" often involves the synthesis of novel derivatives with potential biological activities. For example, studies have described the synthesis of new 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives through condensation processes, aiming to explore their chemical transformations and potential applications (Dyachenko & Vovk, 2012). Additionally, efforts to design and synthesize new 1,2,4-triazole/1,3,4-thiadiazole derivatives with spiroindoline, imidazo[4,5-b]quinoxaline, and thieno[2,3-d]pyrimidine from isatin derivatives have been undertaken to enhance cytotoxic activity against carcinogenic cells, showcasing the versatility of these compounds in developing anticancer agents (Abu‐Hashem & Al-Hussain, 2022).
Antioxidant and Antinociceptive Activities
Further investigations into the applications of similar compounds have revealed their antioxidant and antinociceptive properties. A series of novel phenoxy acetyl carboxamides were synthesized, demonstrating effectiveness in scavenging radicals and exhibiting antinociceptive activity, highlighting the potential therapeutic applications of these derivatives (Manjusha et al., 2022).
Anticancer Activity
The synthesis of compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and related derivatives has shown distinct effective inhibition on the proliferation of various cancer cell lines. These studies underline the significance of such compounds in developing new anticancer strategies (Lu et al., 2017).
Antimicrobial Activity
The antimicrobial activities of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives have been explored, with some compounds demonstrating potent antibacterial effects against a range of pathogens. This underscores the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Devarasetty et al., 2019).
Mechanism of Action
Various studies have identified the mycobacterial membrane protein large 3 transporter (MmpL3) as the target of several classes of compounds, including the indole-2-carboxamides . When docked into the MmpL3 active site, certain compounds adopted a binding profile similar to the indoleamide ligand ICA38 .
Future Directions
Properties
IUPAC Name |
1-(4-morpholin-4-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c21-19(24)18-13-15-3-1-2-4-17(15)23(18)20(25)14-5-7-16(8-6-14)29(26,27)22-9-11-28-12-10-22/h1-8,18H,9-13H2,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZKMYBCEVNCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C(CC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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